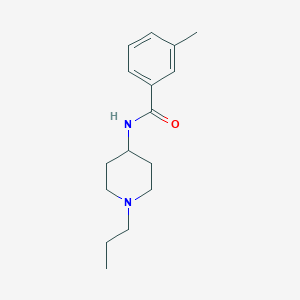![molecular formula C13H20N2O3S2 B4433430 3-METHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4433430.png)
3-METHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE
Overview
Description
3-METHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE is an organic compound with a complex structure that includes a piperazine ring substituted with a thienylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the thienylsulfonyl group. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Thienylsulfonyl Group: This step involves the reaction of the piperazine derivative with a thienylsulfonyl chloride in the presence of a base such as triethylamine.
Final Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
3-METHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets. The thienylsulfonyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperazine ring may also play a role in binding to biological macromolecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-1-(2-THIENYLSULFONYL)PIPERIDINE
- 2-THIENYLSULFONYL PIPERAZINE
Uniqueness
3-METHYL-1-[4-(2-THIENYLSULFONYL)PIPERAZINO]-1-BUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-methyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-11(2)10-12(16)14-5-7-15(8-6-14)20(17,18)13-4-3-9-19-13/h3-4,9,11H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODBLBGOPQBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4433363.png)


![{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(4-METHYLPHENYL)METHANONE](/img/structure/B4433369.png)

![(3,5-DIMETHYLPHENYL)[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4433395.png)

![methyl {3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}carbamate](/img/structure/B4433409.png)
![methyl 5-benzyl-2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4433417.png)
![METHYL 4-METHYL-3-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B4433422.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4433433.png)
![METHYL 3-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-4-METHYLBENZOATE](/img/structure/B4433441.png)

